sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid
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Overview
Description
. This compound is primarily used as a dye and indicator in various chemical applications due to its vibrant color properties.
Preparation Methods
The synthesis of sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid involves several steps. The process typically starts with the diazotization of 2-hydroxy-1-naphthylamine-3,6-disulfonic acid, followed by coupling with 2,4-dimethylaniline . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo compound. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a pH indicator and complexometric indicator in titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of this compound involves its ability to form complexes with metal ions, which is the basis for its use as an indicator. The molecular targets include various metal ions, and the pathways involve the formation of stable complexes that result in a color change. This property is exploited in analytical chemistry to determine the presence and concentration of specific ions .
Comparison with Similar Compounds
Similar compounds to sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid include:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in staining and as an indicator.
Biological Activity
Sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid, commonly referred to as Xylidyl Blue I, is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : Sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate
- Molecular Formula : C25H21N3O6S
- CAS Number : 4941-77-9
The compound's structure features a naphthalene core with various functional groups that contribute to its biological activity, including a diazenyl group which is known for its role in biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis (programmed cell death)
- Inhibition of cell cycle progression
- Modulation of signaling pathways involved in tumor growth
In vitro studies have shown that treatment with this compound leads to a decrease in cell viability in cancerous cells while sparing normal cells, suggesting a selective cytotoxicity profile.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Gene Expression Modulation : The compound can influence the expression of genes associated with cell survival and apoptosis.
Table 1: Summary of Key Studies on Biological Activity
Properties
Molecular Formula |
C25H21N3NaO6S+ |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34);/q;+1 |
InChI Key |
LKSHJHJGLORTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C.[Na+] |
Origin of Product |
United States |
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